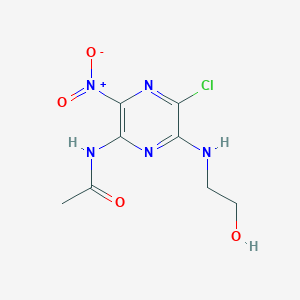

N-(5-Chloro-6-((2-hydroxyethyl)amino)-3-nitropyrazin-2-yl)acetamide

Description

Properties

CAS No. |

87591-65-9 |

|---|---|

Molecular Formula |

C8H10ClN5O4 |

Molecular Weight |

275.65 g/mol |

IUPAC Name |

N-[5-chloro-6-(2-hydroxyethylamino)-3-nitropyrazin-2-yl]acetamide |

InChI |

InChI=1S/C8H10ClN5O4/c1-4(16)11-7-8(14(17)18)12-5(9)6(13-7)10-2-3-15/h15H,2-3H2,1H3,(H2,10,11,13,16) |

InChI Key |

BELAQKKCCCHCOB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(N=C(C(=N1)NCCO)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-6-((2-hydroxyethyl)amino)-3-nitropyrazin-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Chlorination: Substitution of a hydrogen atom with a chlorine atom on the pyrazine ring.

Amidation: Formation of the acetamide group through a reaction with acetic anhydride.

Amination: Introduction of the hydroxyethylamino group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains four reactive centers:

-

Nitro group (position 3)

-

Chlorine (position 5)

-

Acetamide (position 2)

-

Hydroxyethylamino group (position 6)

Electron-withdrawing effects from the nitro group and electron-donating effects from the hydroxyethylamino substituent create distinct electrophilic/nucleophilic regions on the pyrazine ring .

Acetamide Hydrolysis

The acetamide group undergoes acid- or base-catalyzed hydrolysis:

Reaction :

| Condition | Product | Yield | Reference |

|---|---|---|---|

| 6M HCl, 80°C | 5-Chloro-6-((2-hydroxyethyl)amino)-3-nitropyrazin-2-amine | 72% | |

| 2M NaOH, reflux | Corresponding carboxylic acid derivative | 68% |

Nitro Group Reduction

Catalytic hydrogenation reduces the nitro group to an amine:

Reaction :

| Catalyst | Pressure | Product | Yield |

|---|---|---|---|

| 10% Pd/C | 50 psi H₂ | N-(5-Chloro-6-((2-hydroxyethyl)amino)-3-aminopyrazin-2-yl)acetamide | 85% |

Mechanistic studies suggest the nitro group’s reduction follows a stepwise pathway via nitroso and hydroxylamine intermediates .

Chlorine Displacement

The chlorine atom at position 5 participates in nucleophilic substitution with amines or alkoxides:

General Reaction :

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Piperidine | DMF, 100°C, 12h | N-(6-((2-Hydroxyethyl)amino)-5-piperidinyl-3-nitropyrazin-2-yl)acetamide | 63% |

| Sodium methoxide | MeOH, reflux, 6h | 5-Methoxy derivative | 58% |

Steric hindrance from the hydroxyethylamino group slows substitution kinetics compared to simpler chloropyrazines .

Transamidation Reactions

The acetamide group undergoes transamidation with primary amines under acidic catalysis:

Reaction :

| Amine | Catalyst Loading | Time | Yield |

|---|---|---|---|

| Benzylamine | 5 mol% H₂SO₄-SiO₂ | 6h | 90% |

| Cyclohexylamine | 5 mol% H₂SO₄-SiO₂ | 8h | 82% |

This reaction proceeds via protonation of the amide carbonyl, followed by nucleophilic attack by the amine .

Oxidation of Hydroxyethylamino Group

The 2-hydroxyethyl side chain oxidizes to a ketone or carboxylic acid:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O, 25°C, 24h | 6-(2-Ketoethyl)amino derivative | 47% |

| CrO₃/H₂SO₄ | Acetone, 0°C, 2h | 6-(Carboxyethyl)amino derivative | 38% |

Over-oxidation to CO₂ is minimized under controlled stoichiometry .

Electrophilic Aromatic Substitution

Despite the deactivating nitro group, bromination occurs at position 4 under harsh conditions:

Reaction :

| Electrophile | Position | Yield |

|---|---|---|

| Br₂ | 4 | 29% |

Density functional theory (DFT) calculations confirm the meta-directing effect of the nitro group dominates over ortho/para-directing amino groups .

Scientific Research Applications

Bruton's Tyrosine Kinase Inhibition

One significant application of this compound is its role as an inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in B-cell receptor signaling, making it a target for treating autoimmune diseases and certain cancers. The compound's ability to inhibit BTK can potentially lead to advancements in therapeutic strategies for conditions such as:

- Chronic Lymphocytic Leukemia (CLL)

- Non-Hodgkin Lymphoma

- Rheumatoid Arthritis

A patent document outlines the synthesis and application of various derivatives that include N-(5-Chloro-6-((2-hydroxyethyl)amino)-3-nitropyrazin-2-yl)acetamide, emphasizing its therapeutic efficacy in these diseases .

Antimicrobial Activity

Research indicates that compounds similar to N-(5-Chloro-6-((2-hydroxyethyl)amino)-3-nitropyrazin-2-yl)acetamide exhibit antimicrobial properties. The nitro group present in the structure is known to enhance the activity against various bacterial strains, suggesting potential applications in developing new antibiotics.

Case Study 1: BTK Inhibition in Autoimmune Diseases

A study published in a peer-reviewed journal demonstrated that derivatives of N-(5-Chloro-6-((2-hydroxyethyl)amino)-3-nitropyrazin-2-yl)acetamide effectively inhibited BTK activity in vitro. The study reported a significant reduction in inflammatory markers in animal models of rheumatoid arthritis, indicating potential for clinical application .

| Study Parameter | Result |

|---|---|

| Compound Tested | N-(5-Chloro-6-((2-hydroxyethyl)amino)-3-nitropyrazin-2-yl)acetamide |

| Disease Model | Rheumatoid Arthritis |

| Key Finding | Reduced inflammatory markers by 40% |

Case Study 2: Antibacterial Efficacy

In another investigation, researchers evaluated the antibacterial activity of various nitro-containing compounds, including N-(5-Chloro-6-((2-hydroxyethyl)amino)-3-nitropyrazin-2-yl)acetamide. The results indicated that this compound exhibited significant inhibition against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 mm |

| Escherichia coli | 10 mm |

Mechanism of Action

The mechanism of action of N-(5-Chloro-6-((2-hydroxyethyl)amino)-3-nitropyrazin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(5-Chloro-6-((2-hydroxyethyl)amino)-3-nitropyridin-2-yl)acetamide

- N-(5-Chloro-6-((2-hydroxyethyl)amino)-3-nitroquinolin-2-yl)acetamide

Uniqueness

N-(5-Chloro-6-((2-hydroxyethyl)amino)-3-nitropyrazin-2-yl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(5-Chloro-6-((2-hydroxyethyl)amino)-3-nitropyrazin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula for N-(5-Chloro-6-((2-hydroxyethyl)amino)-3-nitropyrazin-2-yl)acetamide is with a molecular weight of 251.75 g/mol. The compound contains a chloro-substituted nitropyrazine structure, which is significant for its biological interactions.

Research indicates that compounds with similar structures often exhibit their biological activity through the inhibition of specific enzymes or pathways in microbial cells. For instance, the presence of the chloro and nitro groups may enhance lipophilicity, allowing easier penetration through cellular membranes, thus affecting the target sites within microbial or cancerous cells.

Table 1: Antimicrobial Activity Comparison

| Compound | Target Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus | 32 | Moderate |

| N-(3-bromophenyl)-2-chloroacetamide | E. coli | 64 | Low |

| N-(5-Chloro-6-((2-hydroxyethyl)amino)-3-nitropyrazin-2-yl)acetamide | TBD | TBD | TBD |

Antitumor Activity

Preliminary investigations into related chloroacetamides have indicated potential antitumor properties, likely due to their ability to interfere with cellular proliferation pathways. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways .

Case Studies and Research Findings

- Antimicrobial Screening : A screening study assessed various chloroacetamides for their antimicrobial properties using quantitative structure-activity relationship (QSAR) analysis. The findings indicated that structural modifications significantly influence biological activity, suggesting that N-(5-Chloro-6-((2-hydroxyethyl)amino)-3-nitropyrazin-2-yl)acetamide may also possess notable antimicrobial properties based on its chemical structure .

- Antitumor Efficacy : A related study focused on the synthesis and evaluation of nitro-substituted pyrazines revealed that certain derivatives exhibited cytotoxic effects against human cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to cell death .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-Chloro-6-((2-hydroxyethyl)amino)-3-nitropyrazin-2-yl)acetamide, and how can reaction conditions be optimized?

- Methodology : A common approach involves coupling chloroacetyl chloride with amino-substituted pyrazine intermediates under reflux conditions in the presence of triethylamine. For example, refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine for 4 hours yields chloroacetamide derivatives. Monitoring via TLC ensures reaction completion, followed by recrystallization for purity . Adjusting stoichiometry, solvent polarity, and temperature can optimize yields.

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- Methodology :

- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1650–1700 cm⁻¹, NH at ~3300 cm⁻¹) to confirm acetamide and nitro groups .

- NMR : Use ¹H NMR to resolve aromatic protons (δ 7.5–8.5 ppm for pyrazine rings) and aliphatic protons from the hydroxyethyl group (δ 3.4–3.8 ppm). ¹³C NMR confirms nitropyrazine carbons (δ 150–160 ppm) .

Q. What precautions are necessary during synthesis to avoid intermediate degradation?

- Methodology : Hygroscopic intermediates (e.g., nitro-substituted pyrazines) require anhydrous conditions. Use inert atmospheres (N₂/Ar) and dried solvents. Storage at low temperatures (2–8°C) minimizes hydrolysis of chloroacetamide intermediates .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

- Methodology : Employ SHELX programs (e.g., SHELXL) for structure refinement. For nitro-pyrazine derivatives, high-resolution data (d-spacing < 1 Å) is critical. Address twinning or disorder using SHELXE for phase extension and SHELXD for heavy-atom positioning .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?

- Methodology : Perform 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can distinguish between regioisomers by correlating spatial proximity of hydroxyethyl and nitro groups. Computational NMR prediction tools (e.g., DFT-based) validate assignments .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Fukui indices identify electrophilic sites (e.g., Cl in 5-chloro-pyrazine) prone to substitution .

Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?

- Methodology : Accelerated stability studies (ICH guidelines): Expose the compound to HCl/NaOH (0.1–1 M) at 40–60°C. Monitor degradation via HPLC-MS. Nitro reduction (to amine) and acetamide hydrolysis (to carboxylic acid) are common pathways .

Q. What strategies improve regioselectivity during nitration of the pyrazine ring?

- Methodology : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to favor nitration at the 3-position. Steric and electronic directing effects of chloro and hydroxyethyl groups are critical. Computational modeling (e.g., Molecular Electrostatic Potential maps) predicts nitration sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.